L-phenylalanyl-L-hydroxyproline

Vue d'ensemble

Description

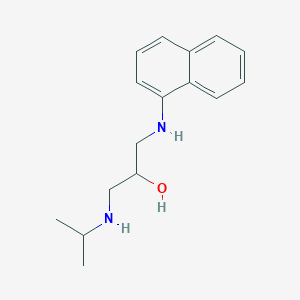

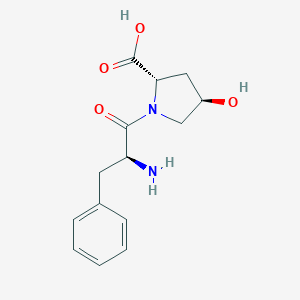

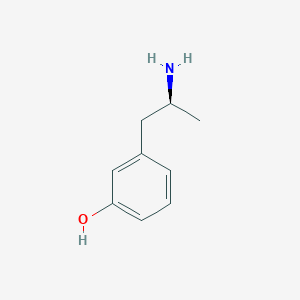

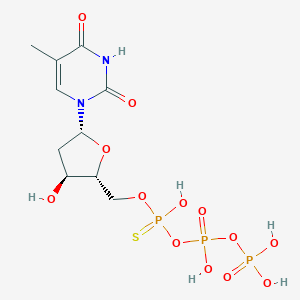

L-phenylalanyl-L-hydroxyproline is a dipeptide that consists of L-phenylalanine and L-hydroxyproline . L-hydroxyproline is highly abundant in collagen, accounting for about one-third of body proteins in humans and other animals . It plays a significant role in the structure and physiology of connective tissue .

Synthesis Analysis

The synthesis of this compound involves complex biochemical processes. For instance, trans-4-Hydroxy-L-proline and its minor analogue trans-3-hydroxy-L-proline are formed from the post-translational hydroxylation of proteins, primarily collagen . The formation of nanotubular structures and their further interaction is a key step in dendritic structure growth .Molecular Structure Analysis

The molecular structure of this compound has been investigated using Atomic Force Microscopy (AFM) at the nanometer scale . The formation of nanotubular structures and their further interaction is shown to be a key step in dendritic structure growth .Chemical Reactions Analysis

In animals, most (nearly 90%) of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway, and trans-3-hydroxy-L-proline is degraded via the trans-3-hydroxy-L-proline dehydratase pathway to ornithine and glutamate .Physical and Chemical Properties Analysis

This compound is a nonpolar amino acid that forms a tertiary amide when incorporated into proteins, leading to breakdown of both the α-helical and β-sheet structures in proteins .Applications De Recherche Scientifique

1. Diagnostic Applications in Food Safety

L-hydroxyproline, a component of the dipeptide L-phenylalanyl-L-hydroxyproline, has been utilized in diagnostic applications, particularly in food safety. Liu et al. (2014) developed an indirect competitive enzyme-linked immunosorbent assay (ELISA) for determining L-hydroxyproline in milk, which is used as a marker for hydrolysed leather protein. This assay could rapidly detect L-hydroxyproline in milk with a limit of detection of 0.04 µg/mL, showcasing its potential in monitoring the presence of L-hydroxyproline in dairy products (Liu, Wang, Liu, & Wang, 2014).

2. Biochemical Marker in Disease Pathogenesis

Srivastava et al. (2016) highlighted the role of hydroxyproline, including its isomeric forms like L-hydroxyproline, as a potential biochemical marker in various diseases. Elevated levels of hydroxyproline are observed in disorders like graft versus host disease, keloids, and vitiligo, while decreased levels indicate poor wound healing. This study underscores hydroxyproline's significance in understanding the pathogenesis and treatment of these diseases (Srivastava, Khare, Nagar, Raghuwanshi, & Srivastava, 2016).

3. Role in Skin Health and Dermatology

Hashizume et al. (2013) investigated the topical effects of N-acetyl-L-hydroxyproline, a derivative of L-hydroxyproline, on ceramide synthesis and alleviation of pruritus in atopic dermatitis. Their study found that AHYP increased ceramide synthesis and prevented transepidermal water loss (TEWL), highlighting its therapeutic potential in dermatological applications (Hashizume, Nakano, Kamimura, & Morishita, 2013).

4. Industrial and Pharmaceutical Synthesis

Hara and Kino (2009) and (2020) focused on the industrial production of various hydroxyproline isomers, including L-proline to cis-4-hydroxy-L-proline, using microbial and enzymatic processes. These isomers are valuable chiral building blocks in organic synthesis for pharmaceuticals. The studies demonstrate the potential of hydroxyproline isomers, derivates of this compound, in industrial and pharmaceutical applications (Hara & Kino, 2009); (Hara & Kino, 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Supplementing trans-4-hydroxy-L-proline or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body . This new knowledge of hydroxyproline biochemistry and nutrition aids in improving the growth, health, and well-being of humans and other animals .

Propriétés

IUPAC Name |

(2S,4R)-1-[(2S)-2-amino-3-phenylpropanoyl]-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c15-11(6-9-4-2-1-3-5-9)13(18)16-8-10(17)7-12(16)14(19)20/h1-5,10-12,17H,6-8,15H2,(H,19,20)/t10-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSNJMXOBDSZDL-WOPDTQHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)C(CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)O)C(=O)[C@H](CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylalanylhydroxyproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

90965-82-5 | |

| Record name | Phenylalanylhydroxyproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B108072.png)

![Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B108087.png)